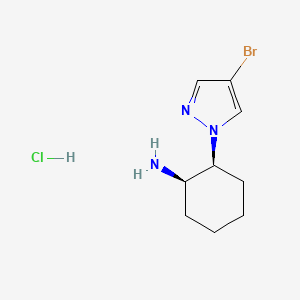
(1R,2S)-2-(4-Bromopyrazol-1-yl)cyclohexan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(4-Bromopyrazol-1-yl)cyclohexan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C9H15BrClN3 and its molecular weight is 280.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1R,2S)-2-(4-Bromopyrazol-1-yl)cyclohexan-1-amine;hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the field of oncology and neuropharmacology. This article provides a detailed examination of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a bromopyrazole moiety, which is significant for its biological interactions. The molecular formula is C10H14BrN·HCl, and its molecular weight is approximately 250.59 g/mol.
Research indicates that this compound acts primarily as an inhibitor of the nedd8-activating enzyme (NAE). This inhibition can lead to the disruption of the neddylation process, which is crucial for the regulation of various cellular pathways including cell cycle progression and apoptosis.
Therapeutic Potential
Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Neuroprotective Effects : Preliminary studies suggest that the compound may also possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability with moderate plasma half-life. This suggests that it may be suitable for both acute and chronic administration in therapeutic settings.
Toxicity Studies
Toxicological assessments have indicated that while the compound shows promising biological activity, it also has a dose-dependent toxicity profile. Higher concentrations can lead to adverse effects on liver function in animal models .
Table 1: Biological Activity Summary
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | 4 hours |
| Clearance | 15 L/h/kg |
Case Study 1: Anticancer Efficacy
In a controlled study involving breast cancer cell lines, this compound was administered at varying concentrations. Results indicated significant reductions in cell viability at concentrations above 10 µM, with observable morphological changes consistent with apoptosis .
Case Study 2: Neuroprotective Effects
A study focusing on neuroprotection utilized neuronal cell cultures treated with the compound alongside oxidative stressors. The results demonstrated a marked decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls .
Propiedades
IUPAC Name |
(1R,2S)-2-(4-bromopyrazol-1-yl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3.ClH/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11;/h5-6,8-9H,1-4,11H2;1H/t8-,9+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTVDZLTFZBZAM-RJUBDTSPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2C=C(C=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)N2C=C(C=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














